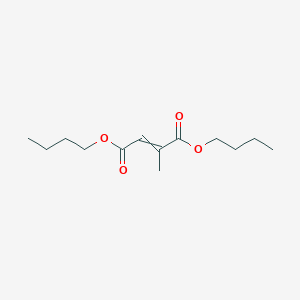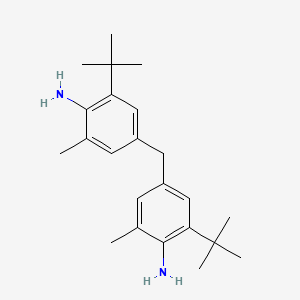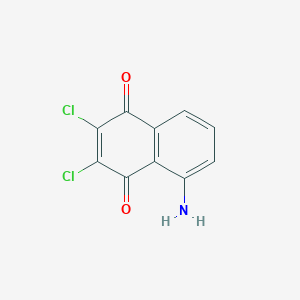
1,4-Naphthalenedione, 5-amino-2,3-dichloro-
Übersicht
Beschreibung
1,4-Naphthalenedione, 5-amino-2,3-dichloro- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two chlorine atoms and an amino group attached to the naphthoquinone core, making it a unique and valuable molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Naphthalenedione, 5-amino-2,3-dichloro- typically involves the chlorination of 1,4-naphthoquinone followed by amination. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 2 and 3 positions of the naphthoquinone ring. Subsequently, the amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Naphthalenedione, 5-amino-2,3-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloro groups under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedione, 5-amino-2,3-dichloro- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and enzyme interactions.
Medicine: Due to its potential antimicrobial and anticancer properties, it is explored for drug development and therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenedione, 5-amino-2,3-dichloro- involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. It can also inhibit specific enzymes by forming covalent bonds with active site residues, leading to altered cellular functions. These mechanisms contribute to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
- 1,4-Naphthalenedione, 2-amino-3-chloro-
- 1,4-Naphthalenedione, 2,3-diamino-
- 2-Bromo-1,4-Naphthalenedione
Comparison: 1,4-Naphthalenedione, 5-amino-2,3-dichloro- is unique due to the presence of both amino and dichloro substituents, which enhance its reactivity and biological activity compared to other naphthoquinone derivatives.
Eigenschaften
IUPAC Name |
5-amino-2,3-dichloronaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13/h1-3H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDZGPYXYMJICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C(=C(C2=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482131 | |
| Record name | 1,4-Naphthalenedione, 5-amino-2,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22360-87-8 | |
| Record name | 5-Amino-2,3-dichloro-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22360-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Naphthalenedione, 5-amino-2,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)

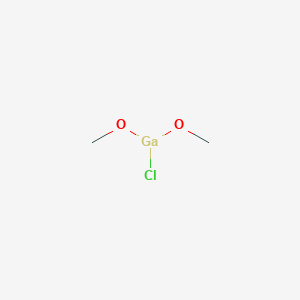
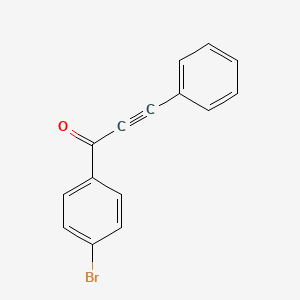

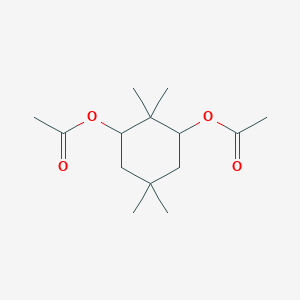
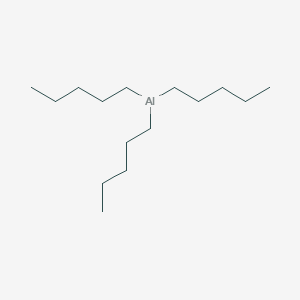
![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)
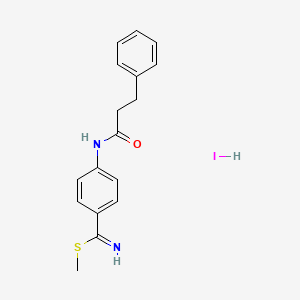

![2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2-methyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14710616.png)
